(3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
(3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound that belongs to the class of thieno[3,2-c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a thieno[3,2-c][1,2]thiazine core, substituted with fluorobenzyl and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the fluorobenzyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the (Z)-isomer through a selective isomerization process under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,2-c][1,2]thiazine core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under anhydrous conditions to facilitate nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: In the industrial sector, it is used in the development of advanced materials for electronic devices and sensors.
Mechanism of Action
The mechanism of action of (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- (Z)-1-(3-chlorobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- (Z)-1-(3-bromobenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
Uniqueness: The presence of the fluorobenzyl group in (3Z)-1-[(3-fluorophenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione imparts unique electronic properties, making it distinct from its chlorobenzyl and bromobenzyl analogs. This difference can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(3Z)-1-[(3-fluorophenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O3S2/c22-15-5-1-3-13(9-15)12-27-17-7-8-31-20(17)19(28)18(32(27,29)30)11-26-16-6-2-4-14(10-16)21(23,24)25/h1-11,26H,12H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHNGXOAQSSFMI-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CN2C3=C(C(=O)/C(=C/NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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